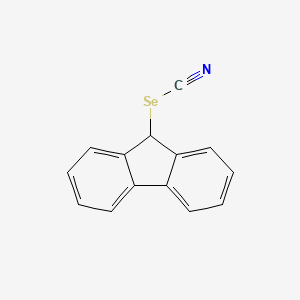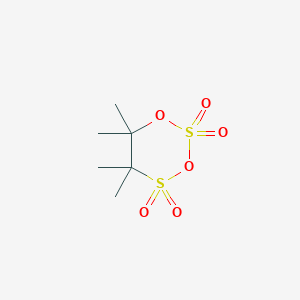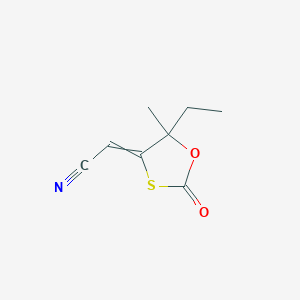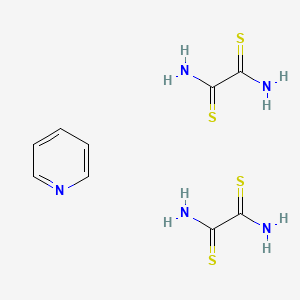
Ethanedithioamide;pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanedithioamide;pyridine is a compound that combines the properties of ethanedithioamide and pyridine. Ethanedithioamide is a sulfur-containing organic compound, while pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. This combination results in a compound with unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanedithioamide;pyridine can be achieved through various methods. One common approach involves the condensation of ethanedithioamide with pyridine under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control to ensure consistent production quality.
化学反応の分析
Types of Reactions
Ethanedithioamide;pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of substituted derivatives, depending on the substituents introduced.
科学的研究の応用
Ethanedithioamide;pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in various industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethanedithioamide;pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a similar structure but without the sulfur-containing ethanedithioamide component.
Ethanedithioamide: A sulfur-containing organic compound without the pyridine ring.
Pyrimidine: A six-membered heterocyclic compound with two nitrogen atoms in the ring, similar to pyridine but with different chemical properties.
Uniqueness
Ethanedithioamide;pyridine is unique due to its combination of sulfur-containing ethanedithioamide and nitrogen-containing pyridine. This combination imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications. The presence of both sulfur and nitrogen atoms in the molecule allows for a wide range of chemical reactivity and potential biological activity.
特性
CAS番号 |
114590-36-2 |
|---|---|
分子式 |
C9H13N5S4 |
分子量 |
319.5 g/mol |
IUPAC名 |
ethanedithioamide;pyridine |
InChI |
InChI=1S/C5H5N.2C2H4N2S2/c1-2-4-6-5-3-1;2*3-1(5)2(4)6/h1-5H;2*(H2,3,5)(H2,4,6) |
InChIキー |
STRSHFYQZNUUST-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC=C1.C(=S)(C(=S)N)N.C(=S)(C(=S)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


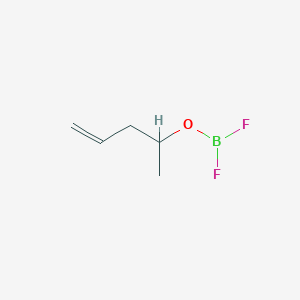
![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
![4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid](/img/structure/B14293169.png)

![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)
